![molecular formula C7H6Cl2OS B12856231 2,6-Dichlorophenylmethylsulfoxide](/img/structure/B12856231.png)
2,6-Dichlorophenylmethylsulfoxide
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Overview
Description
2,6-Dichlorophenylmethylsulfoxide is an organic compound with the molecular formula C7H6Cl2OS It is a sulfoxide derivative of dichlorobenzene, characterized by the presence of two chlorine atoms at the 2 and 6 positions on the benzene ring and a methylsulfoxide group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichlorophenylmethylsulfoxide typically involves the oxidation of 2,6-Dichlorophenylmethylsulfide. The oxidation can be carried out using various oxidizing agents such as hydrogen peroxide (H2O2), sodium periodate (NaIO4), or m-chloroperbenzoic acid (m-CPBA). The reaction is usually performed in an organic solvent like dichloromethane (CH2Cl2) or acetonitrile (CH3CN) under controlled temperature conditions to ensure the selective formation of the sulfoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate advanced purification techniques such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichlorophenylmethylsulfoxide can undergo various chemical reactions, including:
Oxidation: Further oxidation of the sulfoxide group can lead to the formation of the corresponding sulfone.
Reduction: Reduction of the sulfoxide group can revert it back to the sulfide.
Substitution: The chlorine atoms on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: 2,6-Dichlorophenylmethylsulfone.
Reduction: 2,6-Dichlorophenylmethylsulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Drug Development
2,6-Dichlorophenylmethylsulfoxide has been investigated as a potential therapeutic agent due to its ability to inhibit specific biological targets. For instance, studies have shown that aryl sulfoxides can serve as inhibitors for monoacylglycerol lipase (MAGL), an enzyme implicated in pain and inflammation pathways. The compound's structure-activity relationship (SAR) has been explored to optimize its potency against MAGL, making it a candidate for treating neuropathic pain and inflammatory conditions .
Table 1: Structure-Activity Relationship of Aryl Sulfoxides
Compound | IC50 (nM) | Biological Activity |
---|---|---|
LEI-515 | 630 | MAGL Inhibition |
This compound | TBD | Potential anti-inflammatory effects |
Biological Studies
The compound has been utilized in various biological assays to understand its effects on cell viability and growth. Similar to DMSO, it can act as a vehicle for drug delivery in both in vitro and in vivo studies. For instance, it has been noted that low concentrations may stimulate cell growth while higher concentrations could inhibit or induce cell death .
Case Study: Effects on Cell Lines
A study investigating the effects of this compound on human lymphoid cells demonstrated that it could act as a reversible cell cycle arrester at the G1 phase, providing insights into its potential use in cancer research .
Solvent for Chemical Reactions
Due to its excellent solubility properties, this compound is employed as a solvent in various chemical reactions, particularly those involving polar compounds. Its ability to dissolve a wide range of analytes makes it valuable in high-throughput screening processes for drug discovery .
Mechanism of Action
The mechanism of action of 2,6-Dichlorophenylmethylsulfoxide involves its interaction with molecular targets through its sulfoxide group. The sulfoxide group can participate in hydrogen bonding and dipole-dipole interactions, which can influence the compound’s binding affinity with enzymes and receptors. The chlorine atoms on the benzene ring can also contribute to the compound’s overall reactivity and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorophenylmethylsulfide: The sulfide analog of the compound, which lacks the sulfoxide oxygen.
2,6-Dichlorophenylmethylsulfone: The sulfone analog, which has an additional oxygen atom compared to the sulfoxide.
2,4-Dichlorophenylmethylsulfoxide: A positional isomer with chlorine atoms at the 2 and 4 positions.
Uniqueness
2,6-Dichlorophenylmethylsulfoxide is unique due to its specific substitution pattern and the presence of the sulfoxide group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Biological Activity
2,6-Dichlorophenylmethylsulfoxide (DCMS) is a sulfur-containing organic compound that has garnered attention due to its biological activity and potential implications in various fields, including toxicology and pharmacology. Understanding its biological effects is crucial for assessing its safety and therapeutic potential.
Chemical Structure and Properties
DCMS is characterized by the presence of two chlorine atoms on the phenyl ring and a sulfoxide functional group. Its molecular formula is C8H8Cl2O, and it exhibits properties typical of sulfoxides, including polarity and the ability to participate in redox reactions.
Toxicological Effects
Research indicates that DCMS can induce various toxicological effects in laboratory animals. A study highlighted that upon oral exposure, significant liver toxicity was observed at doses exceeding 800 mg/kg in rats, leading to alterations in liver enzyme activities . The compound is metabolized primarily in the liver, where it undergoes oxidation to form reactive metabolites that may contribute to its toxicological profile .
Enzymatic Interactions
DCMS has been shown to influence cytochrome P450 enzymes, which are critical for drug metabolism. Specifically, it can induce cytochrome P450 isoforms in a dose-dependent manner, affecting the metabolism of other compounds and potentially leading to drug-drug interactions .
Case Study 1: Hepatotoxicity in Rats
In a controlled study involving male Wistar rats, DCMS was administered at varying doses to evaluate its hepatotoxic effects. The results demonstrated dose-dependent increases in liver weight and significant histopathological changes, including centrilobular necrosis and fatty degeneration at higher doses (≥300 mg/kg) .
Dose (mg/kg) | Liver Weight Increase (%) | Histopathological Changes |
---|---|---|
75 | 10 | Mild |
150 | 25 | Moderate |
300 | 50 | Severe |
Case Study 2: Metabolism and Excretion
Another study investigated the metabolic pathways of DCMS in male rats. It was found that after a single oral administration of 800 mg/kg, metabolites such as 2,5-dichlorophenyl methyl sulfone were detected in urine samples. This indicates that DCMS undergoes significant biotransformation, leading to the formation of various metabolites that may also exhibit biological activity .
Pharmacological Potential
Despite its toxicological concerns, there is emerging interest in the pharmacological applications of DCMS. Preliminary studies suggest potential anti-inflammatory properties attributed to its ability to modulate cytokine production in vitro . Further research is required to elucidate these effects and determine the therapeutic window for safe use.
Properties
Molecular Formula |
C7H6Cl2OS |
---|---|
Molecular Weight |
209.09 g/mol |
IUPAC Name |
1,3-dichloro-2-methylsulfinylbenzene |
InChI |
InChI=1S/C7H6Cl2OS/c1-11(10)7-5(8)3-2-4-6(7)9/h2-4H,1H3 |
InChI Key |
FERWOIZMUYDQAV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=C(C=CC=C1Cl)Cl |
Origin of Product |
United States |
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